[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl5N2O3/c15-7-2-9(17)11(3-8(7)16)21-12(22)5-24-14(23)6-1-10(18)13(19)20-4-6/h1-4H,5H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANMMWJGTUARCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure : The compound is characterized by a pyridine ring substituted with dichloro and carboxylate groups, alongside a trichloroaniline moiety. This structural complexity suggests potential interactions with biological targets.
Molecular Formula : The molecular formula can be deduced from its components, likely involving carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl).
Antimicrobial Properties
Compounds with similar structures often exhibit antimicrobial activity. The presence of halogens (like chlorine) typically enhances the lipophilicity and bioactivity against various pathogens. Studies have indicated that chlorinated pyridine derivatives can inhibit bacterial growth and show antifungal properties.
Anticancer Activity
Research on pyridine derivatives has shown promise in anticancer applications. For instance, compounds containing a pyridine ring have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, similar compounds have been studied for their effects on kinases or proteases, which play crucial roles in cellular signaling and cancer progression.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that chlorinated derivatives of pyridine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Anticancer Research : In vitro studies indicated that certain pyridine-based compounds could induce apoptosis in cancer cell lines. For instance, a compound related to the structure showed IC50 values in the low micromolar range against breast cancer cells.
- Enzyme Interaction : Research has highlighted that some pyridine derivatives can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical physicochemical parameters of the target compound and its analogs:
| Compound Name | Molecular Weight (g/mol) | CAS Number | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|---|
| [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate (Target) | 438.0 | - | 4.1 | 7 | 8 |
| [2-Oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl] 3,6-dichloropyridine-2-carboxylate | 381.17 | 1090925-52-2 | - | - | - |
| Ethyl 5,6-dichloropyridine-3-carboxylate | 220.06 | 401566-69-6 | - | 3 | 2 |
| [2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl] 5,6-dichloropyridine-3-carboxylate | 437.92 | 454223-69-9 | - | - | 8 |
Key Observations:
Molecular Weight and Substituent Effects: The target compound (438.0 g/mol) is significantly heavier than simpler analogs like ethyl 5,6-dichloropyridine-3-carboxylate (220.06 g/mol) due to its bulky trichloroanilino substituent . The benzoxazinyl analog (381.17 g/mol) highlights how heterocyclic substituents reduce molecular weight compared to polychlorinated aromatic groups .
Lipophilicity (XLogP3) :
- The target compound’s XLogP3 of 4.1 suggests high lipophilicity, likely due to its five chlorine atoms. This property may enhance membrane permeability but reduce aqueous solubility .
Hydrogen Bond Acceptors and Rotatable Bonds: The target compound has seven hydrogen bond acceptors, which could influence binding to biological targets (e.g., enzymes or receptors). In contrast, the ethyl ester analog has only three acceptors .
Functional Group Impact on Reactivity and Bioactivity
- Chlorinated Anilino Group: The 2,4,5-trichloroanilino moiety in the target compound increases steric hindrance and electron-withdrawing effects, which may slow hydrolysis of the ester bond compared to non-chlorinated analogs .
- Pyridine Carboxylate Backbone : The 5,6-dichloropyridine ring is common across analogs, but substitution at the 3-position (carboxylate vs. other esters) modulates reactivity. For example, ethyl esters (e.g., CAS 401566-69-6) are typically more labile under basic conditions .
Notes on Structural Analysis Techniques
Crystallographic data for such compounds are often resolved using software like SHELXL (for refinement) and ORTEP-III (for graphical representation), ensuring accurate 3D structural determination .
Q & A
Basic: What synthetic methodologies are recommended for preparing [2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate?
Answer: The compound can be synthesized via a two-step process: (1) esterification of 5,6-dichloropyridine-3-carboxylic acid using ethyl chloroformate or DCC/DMAP-mediated coupling, followed by (2) condensation with 2,4,5-trichloroaniline under carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF . Purity is optimized via column chromatography (silica gel, hexane/EtOAc gradient) and confirmed by HPLC (>98%) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR (DMSO-d6 or CDCl3) to confirm ester linkages and trichloroanilino proton environments .
- IR spectroscopy to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
- HRMS (ESI+) for molecular ion validation (theoretical m/z: 456.907 for C₁₄H₈Cl₅N₂O₃) .
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Answer: Use SHELXL (v.2018/1) for small-molecule refinement, addressing outliers via:
- TWIN/BASF commands for twinned crystals.
- DFIX/SADI restraints to stabilize bond lengths/angles in disordered regions . Cross-validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen bonding networks .
Advanced: How to design structure-activity relationship (SAR) studies for its bioactivity?
Answer:
- Core modifications : Replace the trichloroanilino group with fluorinated analogs to assess halogen bonding effects on target binding .
- Ester hydrolysis : Synthesize the free carboxylic acid derivative to evaluate metabolic stability in vitro (e.g., liver microsome assays) .
- Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., bacterial enoyl-ACP reductase) to prioritize analogs .
Advanced: What computational approaches predict its physicochemical properties?
Answer:
- LogP calculation : Use ChemAxon or Molinspiration (experimental vs. predicted values: ~3.2 vs. 3.5).
- Solubility : Apply COSMO-RS in Schrödinger Suite, validating with shake-flask assays (water: <0.1 mg/mL) .
- Toxicity : Screen via ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
Advanced: How to address polymorphic variability in crystallization?
Answer:
- Screening : Use 24-solvent grid (e.g., ethanol/water, DMSO/ethyl acetate) to isolate polymorphs .
- PXRD : Compare experimental patterns (Rigaku SmartLab) with Mercury -simulated profiles to identify dominant forms .
- DSC/TGA : Confirm thermal stability (decomposition >200°C) and hydrate/anhydrate transitions .
Basic: What purification strategies are effective for removing synthetic byproducts?
Answer:
- Flash chromatography : Use a 10:1 silica-to-product ratio with stepwise EtOAc/hexane elution (monitor by TLC, Rf ~0.4).
- Recrystallization : Dissolve in hot acetonitrile, cool to −20°C for 12 h (yield: 70–75%) .
Advanced: How to assess stability under experimental storage conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for ester hydrolysis (<5% degradation).
- Solution stability : Monitor in PBS (pH 7.4) at 25°C over 72 h; UV-Vis (λ = 270 nm) tracks aggregation .
Advanced: What methodologies identify biotransformation metabolites in vitro?
Answer:
- LC-QTOF-MS : Use a C18 column (0.1% formic acid/ACN gradient) to detect phase I metabolites (e.g., hydroxylation at pyridine ring) .
- Enzyme inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) in hepatocyte assays to map metabolic pathways .
Advanced: How to study synergistic effects with antimicrobial adjuvants?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
